

physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)aniline

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An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **2-Fluoro-6-(trifluoromethyl)aniline**. This fluorinated aniline derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.

Core Physical and Chemical Properties

2-Fluoro-6-(trifluoromethyl)aniline is a colorless to light yellow liquid at room temperature. The incorporation of a fluorine atom and a trifluoromethyl group onto the aniline scaffold significantly influences its chemical characteristics. The trifluoromethyl group, a strong electron-withdrawing moiety, and the electronegative fluorine atom both decrease the basicity of the aniline nitrogen.

Summarized Quantitative Data

A compilation of the key physical and chemical properties of **2-Fluoro-6-(trifluoromethyl)aniline** is presented in the table below. It is important to note that while many properties have been experimentally determined and reported in the literature, some values,

such as the melting point and pKa, are not readily available and are therefore listed as not available.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ F ₄ N	[Sigma-Aldrich[1], PubChem[2]]
Molecular Weight	179.11 g/mol	[Sigma-Aldrich[1], PubChem[2]]
Boiling Point	155 °C (lit.)	[Sigma-Aldrich[1]]
Density	1.388 g/mL at 25 °C (lit.)	[Sigma-Aldrich[1]]
Refractive Index (n _{20/D})	1.462 (lit.)	[Sigma-Aldrich[1]]
Flash Point	53 °C (closed cup)	[Sigma-Aldrich[1]]
logP (computed)	2.2	[PubChem[2]]
Melting Point	Not available	
pKa	Not available	

Spectral Data Analysis

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **2-Fluoro-6-(trifluoromethyl)aniline**. While a comprehensive public database of its spectra is not readily available, data from analogous compounds can provide valuable insights.

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The amine protons would likely appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. Carbon-fluorine coupling will be a prominent feature.
- ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and

another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group in similar aromatic compounds typically appears around -60 to -63 ppm relative to CFCl_3 [3][4][5].

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, or other characteristic fragments of the aniline structure.

Experimental Protocols: A Plausible Synthetic Approach

A detailed, publicly available experimental protocol for the synthesis of **2-Fluoro-6-(trifluoromethyl)aniline** is scarce. However, based on general methodologies for the synthesis of related polyhalogenated anilines, a plausible synthetic route can be proposed. This typically involves the nucleophilic aromatic substitution of a suitable precursor. A potential laboratory-scale synthesis is outlined below.

Reaction: Ammonolysis of 2-Chloro-6-fluorobenzotrifluoride.

Materials:

- 2-Chloro-6-fluorobenzotrifluoride
- Anhydrous ammonia
- A polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO))
- Alkali metal halide (e.g., potassium fluoride, to facilitate the reaction)
- High-pressure reaction vessel (autoclave)

Methodology:

- **Preparation:** A high-pressure autoclave is charged with 2-chloro-6-fluorobenzotrifluoride, the polar aprotic solvent, and the alkali metal halide.
- **Reaction:** The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon). Anhydrous ammonia is then introduced into the vessel to a specified pressure.

- **Heating and Stirring:** The reaction mixture is heated to a temperature typically ranging from 200 to 300 °C with continuous stirring. The reaction progress is monitored by periodically taking samples and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction vessel is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
- **Purification:** The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield **2-Fluoro-6-(trifluoromethyl)aniline**.

This proposed synthesis is based on established methods for the amination of halogenated benzo-trifluorides[6][7]. The specific reaction conditions, such as temperature, pressure, and reaction time, would require optimization for this particular substrate.



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Proposed Synthesis Workflow for **2-Fluoro-6-(trifluoromethyl)aniline**.

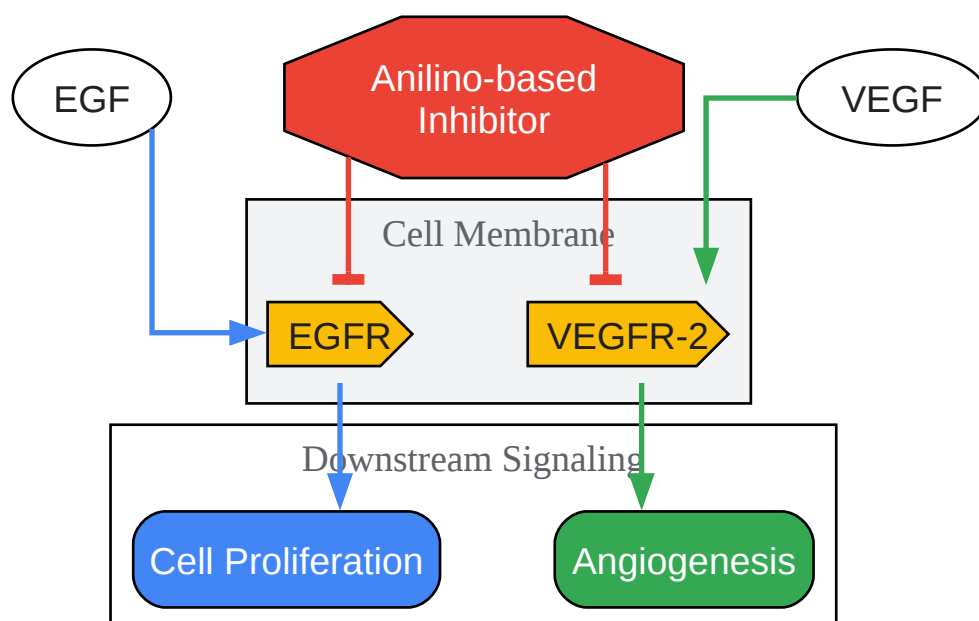
Reactivity and Potential Applications in Drug Discovery

The presence of both a fluorine and a trifluoromethyl group on the aniline ring imparts unique reactivity to **2-Fluoro-6-(trifluoromethyl)aniline**. The amine group can undergo typical reactions such as acylation, alkylation, and diazotization. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituents. Conversely, the fluorine atom can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, providing a handle for further molecular elaboration.

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates[8]. Fluorinated anilines are key building blocks in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anticancer agents[9][10].

Potential Signaling Pathway Modulation

While specific studies on the direct interaction of **2-Fluoro-6-(trifluoromethyl)aniline** with signaling pathways are not widely reported, derivatives of anilinoquinazolines and anilinoquinolines have shown significant activity as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[9]. These pathways are critical for cell proliferation, survival, and angiogenesis, and their inhibition is a key strategy in cancer therapy. It is plausible that derivatives of **2-Fluoro-6-(trifluoromethyl)aniline** could be designed to target such pathways.



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Inhibition of EGFR and VEGFR-2 Signaling by Anilino-based Compounds.

Safety and Handling

2-Fluoro-6-(trifluoromethyl)aniline is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may

cause respiratory irritation^[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of **2-Fluoro-6-(trifluoromethyl)aniline** for professionals in research and drug development. Further investigation into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in these fields.

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